![molecular formula C24H23N5O4 B10977580 3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B10977580.png)
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
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Overview
Description
3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE is a complex organic compound featuring both imidazolidinyl and imidazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable imidazolidinone precursor under controlled conditions to form the imidazolidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The imidazole and imidazolidinone moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL: Shares the imidazolidinyl moiety but lacks the imidazolyl group.
N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE: Contains the imidazolyl group but not the imidazolidinyl moiety.
Uniqueness
3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-{3-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}PROPANAMIDE is unique due to the combination of both imidazolidinyl and imidazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H23N5O4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C24H23N5O4/c1-28-13-12-25-22(28)21(31)17-8-5-9-18(14-17)26-20(30)11-10-19-23(32)29(24(33)27-19)15-16-6-3-2-4-7-16/h2-9,12-14,19H,10-11,15H2,1H3,(H,26,30)(H,27,33) |
InChI Key |
IHLMAZDPHZHSMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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